molecular formula C9H8FN3OS B1463561 5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine CAS No. 1240571-96-3

5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1463561
CAS No.: 1240571-96-3
M. Wt: 225.25 g/mol
InChI Key: XMGXZUGGNZYURQ-UHFFFAOYSA-N
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Description

5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine is a chemical compound featuring the 1,3,4-thiadiazole heterocycle, a scaffold renowned in medicinal chemistry for its diverse pharmacological potential . The 1,3,4-thiadiazole core is a privileged structure in drug discovery due to its unique electronic properties, high aromaticity, and in vivo stability . This ring system is a known bioisostere for pyrimidine and pyridazine rings, a substitution that often enhances lipophilicity and improves the biological profile of lead compounds . Furthermore, the mesoionic nature of certain 1,3,4-thiadiazole derivatives contributes to strong interactions with biomolecules and good cell permeability . Derivatives of 2-amino-1,3,4-thiadiazole, like this compound, are extensively investigated as key scaffolds for developing novel therapeutic agents . The 2-amino group provides a reactive handle for further derivatization, allowing researchers to synthesize a wide array of analogs for structure-activity relationship (SAR) studies . This compound is therefore a valuable building block for constructing more complex molecules aimed at various biological targets. Based on the documented activities of analogous structures, this compound holds significant research value for exploring new antimicrobial and anticancer agents . Similar 1,3,4-thiadiazole derivatives have demonstrated potent activity by modulating enzyme function, such as carbonic anhydrase, or by inhibiting key kinases involved in cellular proliferation pathways . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3OS/c1-14-6-4-2-3-5(10)7(6)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGXZUGGNZYURQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.

  • Molecular Formula : C₉H₈FN₃OS
  • Molecular Weight : 225.25 g/mol
  • CAS Number : 1240571-96-3

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit notable antimicrobial properties. The presence of halogen substituents, such as fluorine in this compound, enhances antibacterial activity against various Gram-positive and Gram-negative bacteria.

A study demonstrated that compounds with similar thiadiazole structures showed effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 32 to 64 μg/mL, suggesting moderate to strong antibacterial properties .

PathogenMIC (μg/mL)Compound Tested
Staphylococcus aureus32This compound
Escherichia coli64This compound

Antifungal Activity

The compound also exhibits antifungal activity. Derivatives with similar structures have been shown to inhibit fungal growth effectively. For example, compounds with the thiadiazole moiety displayed significant activity against Candida albicans and Aspergillus niger, with inhibition rates between 58% and 66% compared to standard antifungals like fluconazole .

Fungal StrainInhibition (%)MIC (μg/mL)
Candida albicans5824
Aspergillus niger6632

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds containing the thiadiazole ring have been reported to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia).

In vitro studies indicated that the compound exhibited cytotoxic effects with IC₅₀ values lower than those of conventional chemotherapeutics like doxorubicin. Flow cytometry analyses revealed that these compounds could activate apoptotic pathways by increasing p53 levels and caspase activity .

Cancer Cell LineIC₅₀ (μM)Mechanism of Action
MCF-7<10Apoptosis induction via p53
U-937<12Caspase activation

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various thiadiazole derivatives against clinical isolates. The results indicated that those with fluorinated phenyl groups exhibited superior activity against both bacterial and fungal strains .
  • Cytotoxicity Assessment : In a recent investigation involving human cancer cell lines, the compound was tested for its cytotoxic effects. The study found that it significantly reduced cell viability in a dose-dependent manner while promoting apoptosis through mitochondrial pathways .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole, including 5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine, exhibit notable antimicrobial properties. The compound is part of a class known for their effectiveness against various pathogens.

  • Antibacterial Properties : Studies have shown that thiadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, compounds with fluorinated substituents have demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound has also been tested for antifungal properties against strains such as Candida albicans and Aspergillus niger, with promising results indicating significant inhibition zones .

Anticancer Potential

The thiadiazole scaffold is recognized for its cytotoxic effects against various cancer cell lines. Research has indicated that modifications to the thiadiazole ring can lead to compounds with potent anticancer activity. For example, studies have linked 2-amino-1,3,4-thiadiazole derivatives to cytostatic effects, making them potential candidates for cancer therapeutics .

Herbicidal Activity

Thiadiazole derivatives have been explored for their herbicidal properties. The introduction of specific substituents can enhance the efficacy of these compounds in controlling weed growth without harming crops. The mechanism often involves interference with plant metabolic pathways .

Insecticidal Properties

Some studies suggest that thiadiazole compounds can act as insecticides by disrupting the nervous systems of pests. This application is particularly valuable in sustainable agriculture, where reducing chemical pesticide use is essential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at various positions on the thiadiazole ring or the phenyl substituent can lead to significant changes in biological activity.

ModificationBiological ActivityReference
FluorinationIncreased antibacterial activity
Hydroxyl groupsEnhanced antifungal properties
Alkyl substitutionsImproved herbicidal efficacy

Case Study 1: Antimicrobial Efficacy

In a study evaluating a series of 1,3,4-thiadiazole derivatives, compounds similar to this compound were found to exhibit MIC values lower than standard antibiotics against various bacterial strains. This highlights their potential as alternatives in treating resistant infections .

Case Study 2: Anticancer Research

A derivative of this compound was tested against human cancer cell lines and demonstrated significant cytotoxicity compared to control groups. This supports further exploration into its development as a chemotherapeutic agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The 1,3,4-thiadiazole scaffold is highly versatile, with biological activities heavily dependent on substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected 1,3,4-Thiadiazol-2-amines
Compound Name Substituent Structure Key Biological Activity Notable Findings References
Target Compound 2-Fluoro-6-methoxyphenyl Not explicitly reported High purity (95%), MW 225.25
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine 4-Fluorophenyl Anticancer, Antimicrobial Broad-spectrum activity (Upadhyay et al., 2017)
5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine Thiophene-linked 4-fluorophenyl Anticancer IC₅₀ = 1.28 µg/mL (breast cancer)
5-(2-Bromo-6-fluoro-3-methoxyphenyl)-1,3,4-thiadiazol-2-amine 2-Bromo-6-fluoro-3-methoxyphenyl Not specified Bromine substitution enhances steric effects
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine 3-Fluorophenyl Insecticidal, Fungicidal Meta-fluorine alters electronic properties
5-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Chlorobenzylidene + 4-methylphenyl Anticancer Schiff base enhances cytotoxicity
5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine Complex aryl + ethyl group Anticonvulsant ED₅₀ = 20.11 mg/kg (MES test)

Physicochemical and Electronic Properties

  • Substituent Effects: Fluorine: Ortho-fluorine in the target compound may increase metabolic stability and membrane permeability compared to para-fluorine analogs . Methoxy Group: The para-methoxy substituent likely enhances solubility via hydrogen bonding, contrasting with bromine’s steric bulk in . Thiophene vs.

Preparation Methods

Reaction of Substituted Benzoic Acids with Thiosemicarbazide

A commonly used method involves the reaction of 2-fluoro-6-methoxybenzoic acid with thiosemicarbazide under reflux in acidic or neutral media to form the this compound. This approach is supported by analogous syntheses of related compounds such as 5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine, which was synthesized by reacting 2,6-difluorobenzoic acid with thiosemicarbazide.

The cyclization typically proceeds via dehydration, often facilitated by heating or using dehydrating agents, to close the thiadiazole ring.

Microwave-Assisted Synthesis

Recent advances have demonstrated that microwave-assisted synthesis can significantly improve the efficiency and yield of thiadiazole derivatives. For example, the synthesis of 5-aryl-1,3,4-thiadiazol-2-amines via microwave irradiation in a sealed vial has been reported, where the reaction mixture of 5-aryl-1,3,4-thiadiazol-2-amines, aromatic aldehydes, and isocyanides undergoes rapid cyclization and functionalization.

Though this method was applied to imidazo[2,1-b]thiadiazoles, the core thiadiazole synthesis principles apply, and similar microwave protocols can be adapted for this compound, offering greener and solvent-free conditions.

Reaction Conditions and Parameters

Parameter Typical Conditions Notes
Starting Materials 2-Fluoro-6-methoxybenzoic acid, thiosemicarbazide Commercially available or synthesized intermediates
Solvent Ethanol, water, or solvent-free (microwave) Ethanol commonly used; solvent-free preferred for green synthesis
Temperature Reflux (80-100 °C) or microwave heating (60-120 °C) Microwave reduces reaction time significantly
Reaction Time Several hours (conventional), minutes (microwave) Microwave irradiation typically 5-10 minutes
Catalyst/Dehydrating Agent Acid catalysts (e.g., HCl), or none in microwave Acid catalysis promotes cyclization
Purification Recrystallization or silica gel chromatography Ethanol recrystallization common

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield Range (%) Environmental Impact
Conventional Reflux Simple, well-established Long reaction times, solvent use 70-85 Moderate (solvent and energy)
Microwave-Assisted Synthesis Rapid, higher yields, solvent-free options Requires specialized equipment 85-98 Low (green chemistry approach)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine, and how can reaction conditions be refined to improve yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted hydrazides with thiocyanate derivatives under acidic or thermal conditions. For example, similar thiadiazoles were prepared using toluene-2-sulfonic acid as a catalyst in refluxing methanol for 24 hours, followed by recrystallization to purify the product . Adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and catalyst loading (e.g., 0.2–1.0 mol% acid) can optimize yields. Monitoring reaction progress via TLC or HPLC is critical to avoid over-cyclization .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze 1^1H and 13^13C spectra to verify substituent positions (e.g., fluorine and methoxy groups on the phenyl ring) .
  • X-ray crystallography : Determine dihedral angles between the thiadiazole and fluorophenyl moieties, as seen in related compounds (e.g., 18.2°–30.3° dihedral angles in 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine) .
  • Mass spectrometry : Confirm molecular weight (MW ≈ 253.3 g/mol) and fragmentation patterns .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Prioritize assays based on known activities of thiadiazole derivatives:

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme inhibition : Test inhibition of topoisomerase II or kinases using fluorometric assays .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., fluoro vs. methoxy groups) influence the compound’s reactivity and bioactivity?

  • Methodological Answer :

  • DFT calculations : Compare electron-withdrawing (fluoro) and electron-donating (methoxy) effects on the HOMO-LUMO gap, dipole moment, and charge distribution. For example, fluorinated thiadiazoles exhibit enhanced electrophilicity, impacting DNA binding or enzyme inhibition .
  • SAR studies : Synthesize analogs (e.g., 5-(3-fluorophenyl) or 5-(4-methoxyphenyl)) and correlate substituent position with activity trends. Crystallographic data from analogs (e.g., 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine) reveal steric and electronic influences on supramolecular interactions .

Q. How can computational modeling (e.g., molecular docking) predict binding modes with biological targets?

  • Methodological Answer :

  • Target selection : Prioritize proteins with known thiadiazole interactions (e.g., topoisomerase II, EGFR kinase).
  • Docking protocols : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. For example, 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine showed strong binding to ATP pockets in kinases via hydrogen bonding with backbone amides .
  • MD simulations : Validate docking poses with 100-ns simulations to assess stability of binding conformations .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC50_{50} values in similar assays)?

  • Methodological Answer :

  • Control standardization : Ensure consistent cell lines, culture conditions, and assay protocols (e.g., serum concentration, incubation time).
  • Metabolic stability : Evaluate compound degradation in assay media via LC-MS. For example, methoxy groups may undergo demethylation, altering activity .
  • Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration affecting cell viability) .

Q. How can environmental fate studies inform safe handling and disposal protocols for this compound?

  • Methodological Answer :

  • Degradation pathways : Conduct photolysis/hydrolysis experiments under simulated environmental conditions (pH 4–9, UV light). Monitor intermediates via HPLC-MS .
  • Ecotoxicology : Use Daphnia magna or algae models to assess acute toxicity (LC50_{50}). Related thiadiazoles showed moderate aquatic toxicity, necessitating neutralization before disposal .

Methodological Tables

Table 1 : Key Synthetic Parameters for Thiadiazole Derivatives

ParameterOptimal ConditionImpact on Yield/PurityReference
Catalyst (acid)0.5 mol% toluene-2-sulfonic acidPrevents side reactions
SolventRefluxing methanolEnhances cyclization rate
Reaction time24 hoursMaximizes conversion
PurificationEthanol recrystallizationRemoves unreacted intermediates

Table 2 : Structural Parameters from X-ray Crystallography

CompoundDihedral Angle (Thiadiazole-Phenyl)Hydrogen Bonding NetworkReference
5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine18.2° (A), 30.3° (B)N–H···N (2.89–3.02 Å)
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine22.5°N–H···S (3.11 Å)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine

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